molecular formula C8H2F3NO2 B15253530 5-Cyano-2,3,4-trifluorobenzoic acid

5-Cyano-2,3,4-trifluorobenzoic acid

Cat. No.: B15253530
M. Wt: 201.10 g/mol
InChI Key: SRQWKZZTBSFEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2,3,4-trifluorobenzoic acid is an organic compound with the molecular formula C8H2F3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2,3,4-trifluorobenzoic acid followed by a reduction and subsequent cyanation reaction

Industrial Production Methods

Industrial production of 5-Cyano-2,3,4-trifluorobenzoic acid may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to monitor and control the reaction . The use of automated systems and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2,3,4-trifluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism by which 5-Cyano-2,3,4-trifluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2,3,4-trifluorobenzoic acid is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.

Properties

Molecular Formula

C8H2F3NO2

Molecular Weight

201.10 g/mol

IUPAC Name

5-cyano-2,3,4-trifluorobenzoic acid

InChI

InChI=1S/C8H2F3NO2/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1H,(H,13,14)

InChI Key

SRQWKZZTBSFEJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)F)F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.